N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a substituted phenol or thiol, which is then converted into various intermediates before obtaining the final amine product. For example, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol into thioether derivatives, followed by a series of reactions including Vilsmeier-formylation, condensation, and reduction to yield the final (2-phenylethyl)amines . Similarly, the synthesis of a triazine derivative was achieved by reacting 2,4,6-trichloro-1,3,5-triazine with an amine and morpholine . These methods could potentially be adapted for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a planar triazine ring, which is a common feature in these types of compounds. The morpholine ring, when present, typically adopts a chair conformation . Although the exact molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine is not provided, it can be inferred that it would also feature a planar triazine core and likely a chair conformation for the morpholine moiety, based on the structural similarities with the compounds described in the papers.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in various organic transformations, such as etherification, formylation, condensation, and reduction . The presence of reactive sites such as the triazine ring and the substituted phenylethylamine moiety suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine could also undergo similar reactions, which could be utilized for further functionalization or for the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the presence of intermolecular hydrogen bonding in the crystal structure of a triazine derivative suggests that similar compounds could also exhibit hydrogen bonding, which can affect their solubility, melting point, and other physical properties . The lipophilicity of the substituents on the phenylethylamine moiety can influence the agonistic or antagonistic character of the compounds, which is relevant for their potential biological activity .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is often studied in the context of biological systems for pharmaceutical compounds.
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-28-17-4-3-16(15-18(17)29-2)5-6-22-19-23-20(26-7-11-30-12-8-26)25-21(24-19)27-9-13-31-14-10-27/h3-4,15H,5-14H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHSMGWAGJFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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